Cas no 1152853-30-9 (2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride)
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide
- 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride
- 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride (may contain up to 2 eq HCl
- 2-(4-aminopyrazol-1-yl)-N-methylacetamide hydrochloride
- FT-0684173
- I14-28013
- 1152853-30-9
- G37512
- FRUYIVIAILMCPE-UHFFFAOYSA-N
- SCHEMBL1662956
- 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide(SALTDATA: 1.74HCl 0.19H2O)
- EN300-45311
- J-003276
- 2-(4-aminopyrazol-1-yl)-N-methylacetamide
- CS-0249830
- MFCD11054006
- DB-291812
- AKOS000205101
- AB01006761-01
- 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride
-
- MDL: MFCD11054006
- Inchi: 1S/C6H10N4O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4,7H2,1H3,(H,8,11)
- InChI Key: FRUYIVIAILMCPE-UHFFFAOYSA-N
- SMILES: O=C(CN1C=C(C=N1)N)NC
Computed Properties
- Exact Mass: 154.08546096g/mol
- Monoisotopic Mass: 154.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 72.9Ų
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride Security Information
- HazardClass:IRRITANT
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A632270-10mg |
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride |
1152853-30-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A632270-50mg |
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride |
1152853-30-9 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A632270-100mg |
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride |
1152853-30-9 | 100mg |
$ 115.00 | 2022-06-07 | ||
| abcr | AB266641-250 mg |
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide |
1152853-30-9 | 250MG |
€165.10 | 2022-03-03 | ||
| abcr | AB266641-1 g |
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide |
1152853-30-9 | 1g |
€259.20 | 2022-03-03 | ||
| Fluorochem | 044054-1g |
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride |
1152853-30-9 | 1g |
£409.00 | 2022-02-28 | ||
| abcr | AB266641-250mg |
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide; . |
1152853-30-9 | 250mg |
€204.20 | 2024-04-20 | ||
| Enamine | EN300-45311-0.05g |
2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide |
1152853-30-9 | 95% | 0.05g |
$44.0 | 2023-02-10 | |
| Enamine | EN300-45311-0.1g |
2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide |
1152853-30-9 | 95% | 0.1g |
$65.0 | 2023-02-10 | |
| Enamine | EN300-45311-0.25g |
2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide |
1152853-30-9 | 95% | 0.25g |
$93.0 | 2023-02-10 |
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride Suppliers
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride
Professional Introduction to 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride (CAS No. 1152853-30-9)
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride, identified by its CAS number 1152853-30-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This dihydrochloride salt derivative of a pyrazole-based amide exhibits a unique structural framework that has garnered attention for its potential biological activities and mechanistic insights. The pyrazole moiety, a heterocyclic aromatic ring system, is well-documented for its versatility in drug design, often serving as a scaffold for compounds targeting various therapeutic pathways. The presence of an amino group at the 4-position of the pyrazole ring and a methyl-substituted acetamide moiety further enhances its pharmacological profile, making it a subject of extensive research in the development of novel bioactive molecules.
The chemical structure of 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride can be described as a derivative of pyrazole linked to an acetamide group through an N-methylated connection. The dihydrochloride form indicates that the compound is salted with hydrochloric acid, which is a common practice to enhance solubility and stability. This modification not only improves the compound's handling properties but also may influence its pharmacokinetic behavior, making it more amenable for formulation into drug delivery systems. The precise arrangement of functional groups in this molecule contributes to its interactions with biological targets, which is a critical factor in determining its efficacy and selectivity.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives due to their demonstrated ability to modulate various biological processes. The 4-amino-1H-pyrazol-1-yl moiety in 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride is particularly noteworthy, as it provides a site for hydrogen bonding and other non-covalent interactions with biological targets. These interactions are essential for the compound's binding affinity and specificity, which are key determinants of its therapeutic utility. Furthermore, the N-methylacetamide group introduces additional pharmacophoric features that can influence metabolic stability and bioavailability, factors that are critical in drug development.
Current research in the field of medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The study of 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride fits within this broader context, as scientists seek to understand how modifications to the core pyrazole scaffold can lead to enhanced biological activity or improved pharmacological profiles. Computational modeling and experimental validation have been instrumental in unraveling these relationships, providing insights into how this compound might interact with enzymes or receptors involved in disease pathways.
One area of particular interest is the potential application of 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride in addressing inflammatory and immunomodulatory disorders. Pyrazole derivatives have shown promise in modulating inflammatory responses by interacting with key signaling pathways involved in immune regulation. The amino group at the 4-position of the pyrazole ring is particularly relevant here, as it can participate in interactions with target proteins that mediate inflammation. Preclinical studies have suggested that compounds with similar structural features may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production or modulating immune cell function.
The N-methylacetamide moiety also contributes to the compound's potential therapeutic applications by providing a site for further chemical modification. This flexibility allows researchers to explore derivatives with tailored properties, such as enhanced solubility or improved metabolic stability. Such modifications are crucial for optimizing drug candidates for clinical use, as they can significantly impact drug efficacy and patient compliance. The dihydrochloride salt form further enhances these possibilities by improving solubility and ensuring stability under various storage conditions.
Another promising avenue for exploration is the use of 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride in oncology research. Pyrazole-based compounds have been investigated for their potential to inhibit kinases and other enzymes involved in cancer cell proliferation and survival. The structural features of this compound make it a candidate for targeting pathways such as tyrosine kinase signaling, which is often dysregulated in cancerous tissues. By interfering with these pathways, 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride could potentially inhibit tumor growth or induce apoptosis in cancer cells.
In addition to its potential therapeutic applications, 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride has been studied for its role as an intermediate in synthetic chemistry. The ability to functionalize the pyrazole ring and the amide group provides chemists with a versatile platform for developing new molecules with diverse biological activities. This has led to interest in using this compound as a building block for more complex synthetic endeavors, particularly in academic and industrial research settings where novel drug candidates are being developed.
The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide Dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions between appropriately substituted pyrazoles and methyl-substituted acetamides, followed by salt formation with hydrochloric acid. Advances in synthetic methodologies have enabled more efficient routes to this compound, making it more accessible for research purposes. These improvements are crucial for facilitating further exploration of its biological properties and potential applications.
Evaluation of 2-(4-Amino-1H-pyrazol-1-y)-N-methylacetamide Dihydrochloride requires rigorous testing across multiple parameters to assess its safety and efficacy. In vitro assays are commonly employed to evaluate interactions with biological targets, while animal models provide insights into pharmacokinetic behavior and potential side effects. These studies are essential before moving into clinical trials, where human subjects can provide definitive data on the compound's therapeutic value.
The future prospects for 2-(4-Amino-H-pyra zol-l -yl)-N -methylacetamide Dihydroch lorid e are promising, given its unique structural features and potential biological activities. Ongoing research aims to elucidate its mechanisms of action and identify new therapeutic applications across various disease areas. As our understanding of biological pathways continues to expand, compounds like this one may find utility in treating conditions that were previously difficult to manage effectively.
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